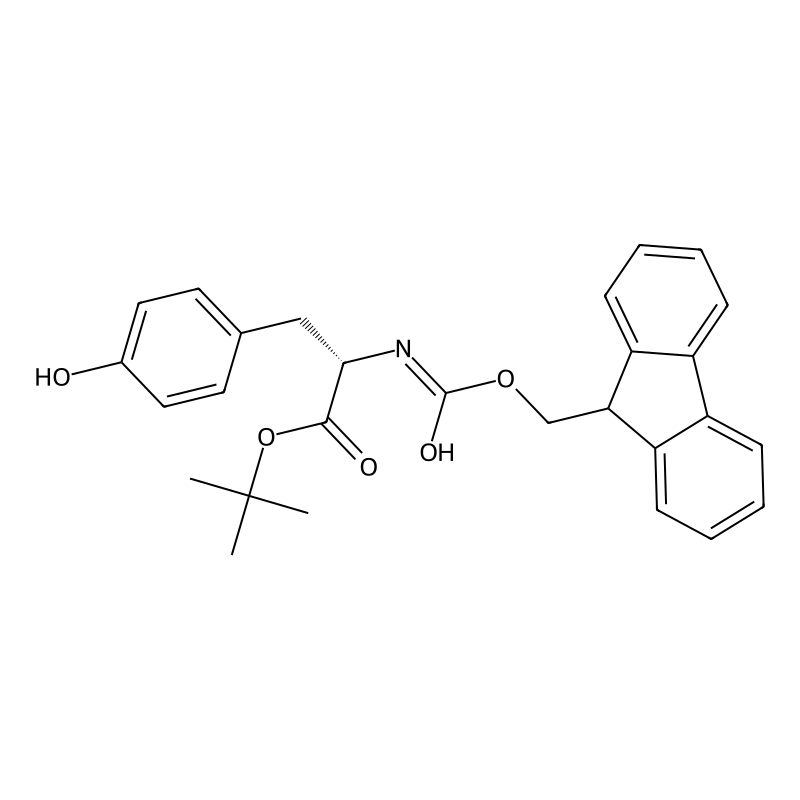

Fmoc-Tyr-OtBu

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Fmoc-Tyr-OtBu, also known as N-Fmoc-L-tyrosine tert-butyl ester, is a key building block used in the field of peptide synthesis, specifically in a technique called Fmoc solid-phase peptide synthesis (SPPS) []. SPPS is a widely used method for the chemical synthesis of peptides, which are chains of amino acids linked by amide bonds.

Applications of Fmoc-Tyr-OtBu in Peptide Synthesis

- Synthesis of Peptides: Fmoc-Tyr-OtBu is a valuable building block for the incorporation of the amino acid tyrosine (Tyr) into peptides during SPPS. Tyrosine is an important amino acid with a polar side chain containing a hydroxyl group, which can contribute to various properties of the resulting peptide, such as its solubility, stability, and biological activity.

- Synthesis of Peptide Derivatives: Fmoc-Tyr-OtBu can also serve as a starting material for the synthesis of various peptide derivatives. For example, the tert-butyl (OtBu) protecting group on the side chain can be selectively removed to generate Fmoc-Tyr-OH, which can then be further modified to introduce various functional groups [].

These applications of Fmoc-Tyr-OtBu are crucial for various scientific research areas, including:

- Drug discovery and development: Peptides are being increasingly explored as potential therapeutic agents for various diseases. Fmoc-Tyr-OtBu can be used to synthesize candidate peptides for drug discovery and development efforts [].

- Protein engineering and functional studies: Researchers can utilize Fmoc-Tyr-OtBu to create modified peptides with specific functionalities, allowing them to study the structure-function relationships of proteins [].

- Development of novel materials: Peptides can be designed and synthesized with specific properties for use in various applications, such as biomaterials and drug delivery systems. Fmoc-Tyr-OtBu can be a valuable tool in such endeavors [].

Fmoc-Tyrosine-O-tert-butyl (Fmoc-Tyr-OtBu) is a derivative of the amino acid tyrosine, commonly utilized in peptide synthesis. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is essential for the selective protection of the amino group during solid-phase peptide synthesis. This compound has the chemical formula C28H29NO5 and a molecular weight of approximately 459.5 g/mol. Its systematic name is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid .

- Potential for Irritation: It may cause skin or eye irritation upon contact. Standard laboratory personal protective equipment (PPE) like gloves, safety glasses, and lab coats should be worn while handling [].

- Dust Inhalation: Minimize dust inhalation by using proper ventilation and handling techniques.

While Fmoc-Tyr-OtBu itself is not biologically active, its parent compound, tyrosine, plays a critical role in various biological processes. Tyrosine is a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine and is involved in protein synthesis. The protective groups in Fmoc-Tyr-OtBu are designed to facilitate the synthesis of biologically active peptides without interfering with their functionality .

The synthesis of Fmoc-Tyr-OtBu typically involves the following steps:

- Protection of Tyrosine: The hydroxyl group of tyrosine is protected using tert-butyl groups to form O-tert-butyl-L-tyrosine.

- Fmoc Protection: The amino group is then protected by attaching the Fmoc group through a reaction with Fmoc chloride.

- Purification: The product is purified using chromatography techniques to ensure high purity for subsequent applications .

Fmoc-Tyr-OtBu is predominantly used in solid-phase peptide synthesis due to its efficiency in preventing unwanted side reactions. It allows for the straightforward assembly of peptides while maintaining the integrity of the tyrosine side chain. Additionally, it serves as a building block in the development of pharmaceuticals and biologically active compounds .

Interaction studies involving Fmoc-Tyr-OtBu often focus on its role as a building block in peptides that interact with biological targets such as receptors or enzymes. These studies help elucidate how modifications to the tyrosine residue can influence peptide binding affinity and specificity, thereby impacting biological activity .

Several compounds share structural similarities with Fmoc-Tyr-OtBu, each possessing unique characteristics:

| Compound Name | CAS Number | Notable Features |

|---|---|---|

| Fmoc-D-Tyrosine-O-tert-butyl | 12968135 | D-enantiomer variant used for different stereochemistry studies. |

| Fmoc-L-Tyrosine | 71989-38-3 | L-enantiomer without tert-butyl protection; less sterically hindered. |

| Fmoc-Tyrosine | 15295906 | Directly related to Fmoc-Tyr-OtBu but lacks tert-butyl protection. |

| Fmoc-Phenylalanine | 15295905 | Similar structure but features phenylalanine instead of tyrosine. |

| Fmoc-Alanine | 15295904 | A simpler amino acid derivative used in peptide synthesis. |

The uniqueness of Fmoc-Tyr-OtBu lies in its combination of steric hindrance from the tert-butyl group and the protective capabilities of the Fmoc group, which together optimize its use in peptide synthesis while preserving the functional properties of tyrosine .

Fmoc-Tyr-OtBu, formally known as tert-butyl N-(9-fluorenylmethoxycarbonyl)-L-tyrosinate, exhibits a molecular formula of C28H29NO5 with a molecular weight of 459.5 g/mol [1] [2]. The compound represents a dual-protected derivative of L-tyrosine, incorporating two distinct protecting groups that serve complementary roles in peptide synthesis applications.

The 9-fluorenylmethoxycarbonyl (Fmoc) group constitutes a base-labile carbamate protecting group positioned at the amino terminus of the tyrosine residue [27]. This protecting group demonstrates exceptional stability toward acidic conditions and hydrolysis while maintaining selective removability under weak basic conditions, particularly with secondary amines such as piperidine [27] [28]. The fluorenyl moiety imparts significant fluorescent properties to the molecule, enabling facile monitoring of reactions through ultraviolet spectroscopy [27] [28].

The tert-butyl ester functionality protects the carboxyl terminus of the tyrosine molecule through formation of a sterically hindered ester linkage [31]. This protecting group exhibits remarkable stability against various nucleophiles and reducing agents while permitting convenient deprotection under acidic conditions [31] [34]. The bulky tert-butyl group provides enhanced lipophilicity to the molecule and influences its solubility characteristics in organic solvents.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C28H29NO5 | [1] [2] |

| Molecular Weight | 459.5 g/mol | [1] [2] |

| CAS Number | 133852-23-0 | [1] [4] |

| Melting Point | 153-156°C | [2] [24] |

| Optical Activity | [α]20/D −29±2° (c = 1% in DMF) | [2] [24] |

The molecular architecture features the characteristic fluorene backbone of the Fmoc group, which consists of a rigid polycyclic aromatic system that provides both steric bulk and electronic stabilization [27] [32]. The methoxycarbonyl linker connects this aromatic system to the amino group through a carbamate bond, creating a protection strategy that exploits the unique properties of the fluorene system [27] [32].

Stereochemical Considerations in L-Tyrosine Derivatives

Fmoc-Tyr-OtBu maintains the natural L-configuration of tyrosine, preserving the stereochemical integrity essential for biological activity and peptide synthesis applications [3] [7]. The compound contains a single chiral center at the alpha-carbon position, which exhibits the S-configuration characteristic of naturally occurring L-amino acids [7] [15].

The stereochemical stability of Fmoc-protected amino acids represents a critical consideration in peptide synthesis protocols [32]. The carbamate protecting group belongs to a class of urethane derivatives that effectively suppress racemization during activation and coupling reactions [32]. This protection against epimerization ensures maintenance of the desired stereochemical configuration throughout synthetic procedures.

Optical rotation measurements provide quantitative assessment of stereochemical purity, with Fmoc-Tyr-OtBu exhibiting a specific rotation of [α]20/D −29±2° when measured at a concentration of 1% in dimethylformamide [2] [24]. This value serves as a reliable indicator of stereochemical integrity and can detect potential racemization during synthesis or storage.

The L-tyrosine backbone adopts a characteristic extended conformation in solution, with the aromatic side chain positioned to minimize steric interactions with the protecting groups [11] [15]. Conformational analysis reveals that the phenolic hydroxyl group remains accessible for potential hydrogen bonding interactions, despite protection of the amino and carboxyl termini.

| Stereochemical Parameter | Value | Measurement Conditions |

|---|---|---|

| Configuration | L- (S) | Absolute configuration |

| Specific Rotation | [α]20/D −29±2° | c = 1% in DMF |

| Enantiomeric Purity | ≥99.8% | HPLC analysis |

| Chiral Centers | 1 | Alpha-carbon position |

The preservation of stereochemical integrity during synthetic transformations depends critically on the nature of the protecting groups employed [12] [32]. The Fmoc group demonstrates superior performance in maintaining stereochemical purity compared to alternative protecting strategies, particularly during repeated coupling and deprotection cycles common in solid-phase peptide synthesis.

Solubility Profile and Crystallization Behavior

Fmoc-Tyr-OtBu exhibits distinctive solubility characteristics that reflect the combined influence of its dual protecting groups and the inherent properties of the tyrosine backbone [16] [17]. The compound demonstrates excellent solubility in polar aprotic solvents, with dimethylformamide serving as the preferred solvent for most applications [16] [46].

Quantitative solubility studies reveal that Fmoc-Tyr-OtBu achieves clear dissolution at concentrations of 25 millimoles in 50 milliliters of dimethylformamide, corresponding to approximately 229 milligrams per milliliter [16]. This high solubility in dimethylformamide facilitates its use in peptide synthesis protocols where concentrated stock solutions are required.

The compound shows variable solubility in other common organic solvents, with good dissolution observed in N-methylpyrrolidone, dichloromethane, and ethyl acetate [17] [46]. Conversely, Fmoc-Tyr-OtBu exhibits limited solubility in polar protic solvents such as methanol and water, reflecting the hydrophobic character imparted by the protecting groups [17] [18].

| Solvent | Solubility | Classification |

|---|---|---|

| Dimethylformamide | 25 mmol/50 mL | Highly soluble |

| N-Methylpyrrolidone | Good | Soluble |

| Dichloromethane | Good | Soluble |

| Ethyl Acetate | Moderate | Moderately soluble |

| Methanol | Limited | Slightly soluble |

| Water | Poor | Practically insoluble |

Crystallization behavior studies indicate that Fmoc-Tyr-OtBu forms white to off-white crystalline solids under appropriate conditions [7] [16]. The melting point range of 153-156°C reflects the crystalline nature of the compound and provides a reliable indicator of purity [2] [24]. Recrystallization procedures typically employ ethyl acetate or acetonitrile as solvents, followed by precipitation with petroleum ether or hexane.

The crystallization process benefits from the rigid aromatic structure of the Fmoc group, which facilitates ordered packing arrangements in the solid state [29] [47]. The tert-butyl ester group contributes additional intermolecular interactions that stabilize the crystal lattice while preventing excessive aggregation that might compromise solubility.

Temperature-dependent solubility studies reveal that Fmoc-Tyr-OtBu exhibits increased dissolution rates at elevated temperatures, consistent with typical organic compound behavior [17] [50]. This temperature dependence enables optimization of reaction conditions for synthetic applications while maintaining adequate solubility throughout the operating temperature range.

Thermal Stability and Decomposition Pathways

Thermal stability analysis of Fmoc-Tyr-OtBu reveals distinct decomposition pathways associated with the differential thermal lability of its protecting groups [22] [35]. The compound maintains structural integrity at ambient storage temperatures but undergoes systematic degradation at elevated temperatures through well-defined mechanistic pathways.

The initial thermal decomposition event occurs at approximately 153-156°C, corresponding to the melting point of the compound [2] [24]. At temperatures above 200°C, the Fmoc protecting group begins to undergo thermal cleavage through a mechanism involving beta-elimination and formation of dibenzofulvene [22] [29]. This process represents the primary thermal degradation pathway and occurs independently of the tert-butyl ester functionality.

Thermogravimetric analysis demonstrates that complete thermal decomposition of Fmoc-Tyr-OtBu occurs over a broad temperature range, with onset temperatures varying depending on heating rate and atmospheric conditions [35] [38]. The decomposition process typically initiates around 200°C and proceeds through multiple stages, reflecting the sequential loss of protecting groups and fragmentation of the amino acid backbone.

| Temperature Range | Decomposition Event | Products Formed |

|---|---|---|

| 153-156°C | Melting transition | Physical state change |

| 200-250°C | Fmoc group cleavage | Dibenzofulvene, CO2 |

| 250-300°C | tert-Butyl ester hydrolysis | Isobutylene, carboxylic acid |

| >300°C | Backbone fragmentation | NH3, H2O, organic fragments |

The thermal cleavage of the Fmoc group proceeds through a well-characterized mechanism involving deprotonation at the methylene position adjacent to the fluorene ring system [22] [30]. This reaction generates dibenzofulvene as a primary byproduct, along with carbon dioxide and the free amino acid derivative. The reaction rate demonstrates strong temperature dependence and can be accelerated through the presence of basic conditions.

Tert-butyl ester thermolysis occurs at higher temperatures and involves acid-catalyzed hydrolysis or thermal elimination mechanisms [31] [34]. This process generates isobutylene gas and the corresponding carboxylic acid, representing a distinct thermal event that can be distinguished from Fmoc group cleavage through appropriate analytical techniques.

Kinetic studies of thermal decomposition reveal that the process follows first-order kinetics for each protecting group, with activation energies reflecting the strength of the respective chemical bonds [22] [38]. The Fmoc group demonstrates lower thermal stability compared to the tert-butyl ester, consistent with the electron-withdrawing nature of the carbamate functionality and the stability imparted by the tertiary alkyl group.

Acylation Reactions with Fluorenylmethyloxycarbonyl Chloride

The acylation reaction using fluorenylmethyloxycarbonyl chloride represents the most straightforward and widely employed methodology for the laboratory-scale synthesis of fluorenylmethyloxycarbonyl-tyrosine-tert-butyl ester [1] [2]. This method involves the direct reaction of tyrosine tert-butyl ester with fluorenylmethyloxycarbonyl chloride under basic conditions, typically employing sodium carbonate or sodium bicarbonate as the base [3] [4].

The standard protocol involves dissolving tyrosine tert-butyl ester hydrochloride in an aqueous-organic solvent system, most commonly dioxane-water or acetone-water mixtures [1] [3]. The reaction is initiated by the addition of a 10% sodium carbonate solution, maintaining the pH between 8.0 and 9.0 to ensure optimal reactivity while minimizing side reactions [5]. The fluorenylmethyloxycarbonyl chloride reagent is typically added as a solution in an appropriate organic solvent, with the reaction proceeding at temperatures ranging from 0°C to room temperature over a period of 2-6 hours [6].

The reaction mechanism involves nucleophilic attack by the amino group of tyrosine on the carbonyl carbon of fluorenylmethyloxycarbonyl chloride, resulting in the formation of the carbamate linkage with concurrent elimination of hydrogen chloride [7]. The basic conditions serve to neutralize the generated acid and maintain the nucleophilicity of the amino group throughout the reaction process.

Yields obtained through this methodology typically range from 80-90%, with reaction completion monitored through thin-layer chromatography or high-performance liquid chromatography analysis [1] [2]. The crude product is generally isolated through precipitation upon acidification of the reaction mixture, followed by filtration and washing with appropriate solvents to remove impurities.

Alternative Routes Using Fluorenylmethyloxycarbonyl N-Hydroxysuccinimide Ester and Fluorenylmethyloxycarbonyl Azide

Alternative synthetic approaches utilizing fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester and fluorenylmethyloxycarbonyl azide have been developed to address specific limitations associated with the direct acylation method [6] [8] [9]. These methodologies offer distinct advantages in terms of reaction selectivity, product purity, and operational convenience.

The fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester approach involves the preparation of an activated ester intermediate, which subsequently reacts with the amino acid substrate under mild basic conditions [10] [8]. This method typically employs sodium bicarbonate in an acetone-water mixture, with the reaction proceeding at room temperature overnight [12]. The activated ester methodology provides superior yields, often exceeding 90%, and produces products with enhanced purity profiles compared to the direct chloride method [6] [8].

The synthesis of fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester itself involves the reaction of fluorenylmethyloxycarbonyl chloride with N-hydroxysuccinimide in the presence of a suitable base, typically triethylamine or diisopropylethylamine [6] [13]. The resulting activated ester demonstrates enhanced stability compared to the corresponding acid chloride and can be stored under appropriate conditions for extended periods.

The fluorenylmethyloxycarbonyl azide methodology represents another valuable alternative, particularly for sensitive substrates that may undergo side reactions under the more aggressive conditions required for acid chloride acylation [9] [14]. This approach involves the preparation of fluorenylmethyloxycarbonyl azide through the reaction of fluorenylmethyloxycarbonyl chloride with sodium azide, followed by coupling with the amino acid substrate [7] [9].

The azide method proceeds through a Curtius rearrangement mechanism, involving the initial formation of an acyl azide intermediate that subsequently rearranges to form an isocyanate, which then reacts with the amino acid to generate the desired carbamate product [14] [15]. This methodology typically provides good yields (75-85%) and excellent product purity, with minimal formation of side products [9] [14].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial-scale production of fluorenylmethyloxycarbonyl-tyrosine-tert-butyl ester presents numerous technical and operational challenges that must be systematically addressed to ensure consistent product quality and economic viability [16] [17] [18].

Raw Material Quality and Specifications

Industrial-scale production demands exceptionally high standards for raw material quality, with specifications significantly more stringent than those typically employed in laboratory settings [19] [20] [21]. The starting tyrosine material must demonstrate enantiomeric purity exceeding 99.8%, with total impurities limited to less than 0.2% [19] [21]. Additionally, critical parameters such as acetate content must be controlled to levels below 0.02% to prevent chain termination reactions during subsequent peptide synthesis applications [20] [21].

Process Scalability and Equipment Considerations

The scaling of fluorenylmethyloxycarbonyl protection reactions from gram to kilogram quantities introduces significant engineering challenges related to heat transfer, mass transfer, and mixing efficiency [16] [18] [22]. Large-scale reaction vessels require specialized design considerations to ensure adequate temperature control during exothermic acylation reactions, with particular attention to hot spot formation and thermal runaway scenarios [23] [18].

Solvent handling systems must be designed to accommodate the substantial volumes required for industrial production while maintaining appropriate safety standards and environmental compliance [23] [24]. The use of chlorinated solvents and other hazardous materials necessitates specialized containment and waste management systems, significantly impacting facility design and operational costs [23] [24].

Quality Control and Process Monitoring

Industrial production requires comprehensive in-process monitoring systems to ensure batch-to-batch consistency and product quality [25] [21] [26]. Real-time analytical techniques, including in-line spectroscopic monitoring and automated sampling systems, are essential for maintaining process control and detecting deviations before they impact product quality [25] [26].

The implementation of statistical process control methodologies becomes critical at industrial scale, requiring the establishment of control limits for all critical process parameters and the development of appropriate corrective action protocols [21] [26] [18]. Process validation studies must demonstrate consistent performance across multiple batches and establish the capability of the manufacturing process to consistently produce material meeting all specifications [26] [18].

Advanced Purification Techniques for Pharmaceutical-Grade Material

The production of pharmaceutical-grade fluorenylmethyloxycarbonyl-tyrosine-tert-butyl ester requires sophisticated purification methodologies that exceed the standards typically employed for research-grade materials [27] [28] [29]. These advanced techniques are essential to achieve the purity levels demanded by regulatory authorities and to ensure the consistent quality required for therapeutic applications.

High-Performance Liquid Chromatography Purification

Preparative high-performance liquid chromatography represents the gold standard for achieving pharmaceutical-grade purity in fluorenylmethyloxycarbonyl amino acid derivatives [30] [31] [32]. The implementation of reversed-phase chromatography using C18 stationary phases with gradient elution systems enables the separation of the target compound from structurally similar impurities that cannot be removed through conventional crystallization techniques [31] [32].

The optimization of chromatographic conditions requires careful consideration of mobile phase composition, gradient profiles, flow rates, and temperature control to achieve baseline separation of all critical impurities [30] [31]. Typical mobile phase systems employ acetonitrile-water gradients with trifluoroacetic acid as a modifier, providing the necessary selectivity for the separation of amino acid-related impurities [33] [31].

Solid-Phase Extraction and Clean-Up Procedures

Advanced solid-phase extraction methodologies provide an effective means of removing specific classes of impurities while maintaining high recovery rates of the target compound [30] [34]. The selection of appropriate sorbent materials and elution conditions enables the selective retention of impurities or the target compound, depending on the specific purification requirements [30] [35].

Crystallization and Recrystallization Optimization

The development of optimized crystallization protocols represents a critical component of pharmaceutical-grade purification strategies [13] [27]. The selection of appropriate solvent systems, temperature profiles, and seeding strategies can significantly impact both the yield and purity of the final crystalline product [13] [27].

Advanced crystallization techniques, including controlled cooling crystallization, anti-solvent addition, and pH-adjustment crystallization, provide enhanced control over crystal morphology and purity [13] [27]. The implementation of process analytical technology for real-time monitoring of crystallization processes enables optimization of operating conditions and ensures consistent product quality [27] [33].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

The comprehensive characterization of fluorenylmethyloxycarbonyl-tyrosine-tert-butyl ester requires the application of multiple complementary spectroscopic techniques to confirm molecular structure, assess purity, and identify potential impurities [36] [37] [38].

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy provides detailed structural information regarding the molecular framework of fluorenylmethyloxycarbonyl-tyrosine-tert-butyl ester [36] [39] [38]. The characteristic spectral features include distinct aromatic signals for both the fluorenylmethyloxycarbonyl protecting group and the tyrosine phenyl ring, typically appearing in the range of 7.0-8.0 parts per million [36] [40].

The fluorenylmethyloxycarbonyl protons demonstrate a characteristic pattern with signals at approximately 7.65-7.85 parts per million for the aromatic protons ortho to the fluorene bridge and 7.20-7.45 parts per million for the remaining aromatic protons [36] [37]. The tyrosine aromatic protons appear as a characteristic AB pattern at 7.00-7.10 parts per million and 6.75-6.85 parts per million, reflecting the para-disubstituted benzene ring [36] [37].

The aliphatic region provides critical information regarding the amino acid backbone and protecting group elements. The methylene protons of the fluorenylmethyloxycarbonyl group appear as a characteristic multiplet at 4.25-4.35 parts per million, while the alpha-proton of the amino acid backbone typically resonates at 4.25-4.35 parts per million [36] [37]. The beta-methylene protons of the tyrosine side chain appear as a multiplet in the range of 3.00-3.10 parts per million [36].

The tert-butyl protecting group provides a highly characteristic singlet at approximately 1.30 parts per million, integrating for nine protons and serving as an excellent internal reference for quantitative analysis [36] [37].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with characteristic signals for the carbonyl carbons of both the carbamate and ester functionalities [36] [38]. The carbamate carbonyl typically appears at approximately 156.2 parts per million, while the ester carbonyl resonates at 170.5 parts per million [36]. The aromatic carbons of the fluorenylmethyloxycarbonyl and tyrosine systems provide a complex pattern between 120.1 and 154.8 parts per million [36].

Fourier Transform Infrared Spectroscopy

Fourier transform infrared spectroscopy provides valuable functional group identification and purity assessment capabilities [41] [40]. The characteristic vibrational frequencies include the nitrogen-hydrogen stretch at approximately 3340 wavenumbers, carbon-hydrogen stretches in the 2975 wavenumber region, and the critical carbonyl stretches that differentiate the ester and carbamate functionalities [41] [40].

The ester carbonyl stretch typically appears at 1720 wavenumbers, while the carbamate carbonyl demonstrates a characteristic frequency at 1685 wavenumbers [41] [40]. The aromatic carbon-carbon stretches appear at 1510 wavenumbers, and the carbon-oxygen stretches of the ester and ether functionalities provide signals at 1240 and 1165 wavenumbers, respectively [41] [40].

Mass Spectrometry

Electrospray ionization mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis [36] [42] [43]. The molecular ion peak typically appears at mass-to-charge ratio 460.2 for the protonated molecular ion, with characteristic sodium and potassium adducts at 482.2 and 498.2, respectively [36] [42].

The fragmentation pattern provides structural confirmation through the loss of characteristic functional groups. Common fragmentations include the loss of the tert-butyl group (mass decrease of 57 atomic mass units) and the loss of the entire tert-butoxycarbonyl functionality (mass decrease of 101 atomic mass units) [42] [43].

Advanced mass spectrometric techniques, including tandem mass spectrometry with multiple reaction monitoring, enable the detection and quantification of trace impurities and provide enhanced specificity for analytical applications [35] [42] [43]. The development of isotope dilution mass spectrometric methods enables highly accurate quantitative analysis for pharmaceutical applications [44] [45].

Tables

Table 1: Spectroscopic Characterization Data for Fluorenylmethyloxycarbonyl-Tyrosine-tert-Butyl Ester

| Analytical Technique | Key Signals/Peaks | Assignment/Notes |

|---|---|---|

| 1H NMR (400 MHz, DMSO-d6) | δ 7.65-7.85 (m, 4H), 7.20-7.45 (m, 4H), 7.00-7.10 (d, 2H), 6.75-6.85 (d, 2H), 4.25-4.35 (m, 3H), 3.00-3.10 (m, 2H), 1.30 (s, 9H) | Aromatic protons of fluorenylmethyloxycarbonyl and tyrosine, aliphatic CH and CH2 protons, tert-butyl protons |

| 13C NMR (100 MHz, DMSO-d6) | δ 170.5 (C=O), 156.2 (C=O), 154.8, 143.9, 141.3, 130.2, 127.7, 127.1, 125.2, 120.1 (Ar-C), 78.3, 66.1, 54.8, 36.2, 28.6 | Carbonyl carbons, aromatic carbons, quaternary carbon of tert-butyl group, aliphatic carbons |

| FT-IR (ATR) | ν 3340 (N-H), 2975 (C-H), 1720 (C=O ester), 1685 (C=O carbamate), 1510 (Ar C=C), 1240 (C-O), 1165 (C-O tert-butyl), 740 (Ar C-H) | Characteristic vibrational frequencies for functional group identification |

| ESI-MS | m/z 460.2 [M+H]+, 482.2 [M+Na]+, 919.4 [2M+H]+ | Molecular ion peak, sodium adduct, dimer formation |

Table 2: Synthesis Methods and Yields for Fluorenylmethyloxycarbonyl-Tyrosine-tert-Butyl Ester

| Synthesis Method | Reaction Conditions | Yield (%) | Purity (HPLC %) | Advantages | Limitations |

|---|---|---|---|---|---|

| Acylation with Fluorenylmethyloxycarbonyl Chloride | 10% Na2CO3, dioxane/H2O, 0°C to RT, 4h | 85 | 98.5 | Fast reaction, mild conditions | Fluorenylmethyloxycarbonyl chloride hydrolysis possible |

| Fluorenylmethyloxycarbonyl N-Hydroxysuccinimide Ester Coupling | NaHCO3, acetone/H2O, RT, overnight | 92 | 99.2 | High yield, excellent purity | Requires activated ester preparation |

| Fluorenylmethyloxycarbonyl Azide Method | NaN3, aqueous dioxane, RT, 2h | 78 | 97.8 | No side reactions, clean product | Lower yield, azide handling requirements |

Table 3: Industrial-Scale Production Challenges

| Challenge Category | Specific Issues | Impact on Production |

|---|---|---|

| Raw Material Quality | Enantiomeric purity ≥99.8%, acetate content <0.02%, free amine <0.2% | Direct effect on final peptide quality and synthesis efficiency |

| Process Scalability | Heat transfer, mixing efficiency, solvent handling at multi-kilogram scale | Determines feasibility and economics of large-scale production |

| Purification Requirements | Pharmaceutical grade purity ≥99%, removal of synthesis impurities | Critical for pharmaceutical applications and regulatory approval |

| Quality Control | In-process monitoring, batch-to-batch consistency, stability testing | Ensures product consistency and meets specifications |